

A Comparative Guide to the Solvent Properties of Octyl Butyrate and Other Esters

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Octyl butyrate*

Cat. No.: *B087054*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the solvent properties of **octyl butyrate** against a selection of other common esters: ethyl butyrate, butyl butyrate, hexyl butyrate, octyl acetate, and octyl propionate. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate solvent for their specific applications, with a focus on objective performance data and detailed experimental methodologies.

Comparative Analysis of Physicochemical Properties

The selection of a suitable solvent is critical in various stages of research and development, particularly in drug formulation and delivery systems. The following tables summarize the key physicochemical properties of **octyl butyrate** and its counterparts, offering a clear, data-driven comparison.

Property	Octyl Butyrate	Ethyl Butyrate	Butyl Butyrate	Hexyl Butyrate	Octyl Acetate	Octyl Propionate
CAS Number	110-39-4	105-54-4	109-21-7	2639-63-6	112-14-1	142-60-9
Molecular Formula	C ₁₂ H ₂₄ O ₂	C ₆ H ₁₂ O ₂	C ₈ H ₁₆ O ₂	C ₁₀ H ₂₀ O ₂	C ₁₀ H ₂₀ O ₂	C ₁₁ H ₂₂ O ₂
Molecular Weight (g/mol)	200.32	116.16	144.21	172.27	172.27	186.29
Boiling Point (°C)	244.1[1]	120-121[2]	165[3]	198-202[4]	211[5]	228[6]
Density (g/cm ³ at 20°C)	~0.87	0.879	0.8692[3]	0.86-0.88[4]	0.863–0.87	0.87
Refractive Index (at 20°C)	1.425[1]	1.392	1.406[3]	1.410-1.420[4]	1.415–1.422	1.422[6]
Viscosity (cP at 25°C)	N/A	0.639	0.732	N/A	N/A	N/A
Water Solubility	Practically insoluble[7][8]	Low solubility (4.9 mg/mL at 20°C)[2]	Insoluble[3]	Slightly soluble	Insoluble	Insoluble[6]
Solubility in Organic Solvents	Soluble in ethanol and ether[7]	High solubility in ethanol and ether[2]	Miscible with ethanol and ether[3]	Miscible with alcohols and ethers[4]	Miscible with ethanol and ether	Soluble in alcohol

Hansen Solubility Parameters

Hansen Solubility Parameters (HSP) are a powerful tool for predicting the compatibility between a solvent and a solute. They are based on the principle that "like dissolves like" and are divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).

Ester	δD (MPa $^{1/2}$)	δP (MPa $^{1/2}$)	δH (MPa $^{1/2}$)
Ethyl Butyrate	15.5	5.6	5.0
Butyl Butyrate	15.6	2.9	5.6
Octyl Acetate	15.8	2.9	5.1
Hexyl Acetate	7.82	1.42	3.00

Note: Data for **octyl butyrate**, hexyl butyrate, and octyl propionate were not readily available in the searched literature.

Experimental Protocols

To ensure reproducibility and accuracy, standardized methods should be employed for determining the solvent properties. Below are detailed protocols for key experimental procedures.

Determination of Boiling Point (ASTM D1078)

This method outlines the procedure for determining the distillation range of volatile organic liquids.[\[2\]](#)[\[9\]](#)[\[10\]](#)

Apparatus:

- Distillation flask (200 mL)
- Condenser
- Distillation receiver (graduated cylinder)
- Heat source (heating mantle or burner)

- Thermometer or temperature probe
- Boiling chips

Procedure:

- Measure 100 mL of the sample into the distillation flask and add a few boiling chips.
- Assemble the distillation apparatus, ensuring all connections are secure. The thermometer or temperature probe should be positioned so that the top of the bulb is level with the bottom of the side arm of the flask.
- Begin heating the flask at a controlled rate.
- Record the temperature at which the first drop of distillate falls from the condenser into the receiver as the Initial Boiling Point (IBP).
- Continue the distillation and record the temperature at regular intervals as the volume of distillate in the receiver increases.
- Record the temperature when the last of the liquid in the flask has evaporated as the Dry Point (DP).
- Correct the observed temperatures for any deviation in barometric pressure from the standard pressure (101.3 kPa).

Determination of Kinematic Viscosity (ASTM D445)

This method specifies a procedure for determining the kinematic viscosity of transparent and opaque liquids.[\[4\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Apparatus:

- Calibrated glass capillary viscometer (e.g., Ubbelohde or Cannon-Fenske)
- Constant temperature bath
- Stopwatch

- Pipette

Procedure:

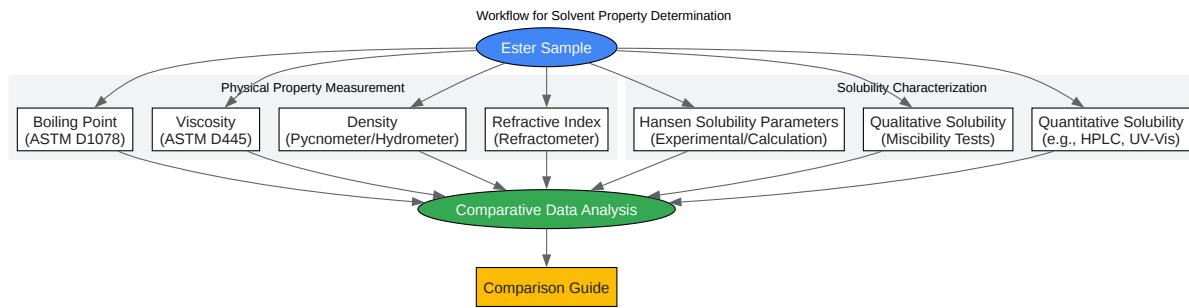
- Select a clean, dry, calibrated viscometer of a size that will give a flow time of not less than 200 seconds.
- Filter the sample through a fine-mesh screen to remove any solid particles.
- Charge the viscometer with the sample in the manner dictated by the design of the instrument.
- Place the viscometer in a constant temperature bath long enough for the sample to reach the test temperature.
- Using suction, draw the liquid up into the working capillary to a point about 5 mm above the upper timing mark.
- Release the suction and allow the liquid to flow freely down the capillary.
- Start the stopwatch when the meniscus of the liquid passes the upper timing mark and stop it when it passes the lower timing mark.
- Repeat the measurement at least twice and calculate the average flow time.
- Calculate the kinematic viscosity by multiplying the average flow time by the viscometer calibration constant.

Determination of Hansen Solubility Parameters (Experimental Method)

The experimental determination of HSP for a liquid involves assessing its miscibility with a range of solvents with known HSPs.

Apparatus:

- A set of solvents with known Hansen Solubility Parameters.


- Test tubes or vials.
- Vortex mixer.

Procedure:

- Select a range of solvents with diverse and known δD , δP , and δH values.
- In a series of test tubes, mix the ester under investigation with each of the selected solvents in a defined ratio (e.g., 1:1 by volume).
- Agitate each mixture vigorously using a vortex mixer.
- Allow the mixtures to stand and observe for miscibility. A clear, single-phase solution indicates miscibility, while turbidity or phase separation indicates immiscibility.
- Categorize each solvent as a "good" (miscible) or "poor" (immiscible) solvent for the ester.
- Utilize specialized software (e.g., HSPiP) to input the data. The software will calculate the HSP of the ester by finding the center of a sphere in the three-dimensional Hansen space that best separates the good and poor solvents.

Visualizing Solvent Property Relationships

The following diagrams, generated using Graphviz, illustrate the logical relationships in solvent property determination and a comparative overview of the esters.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining and comparing solvent properties.

Comparison of Ester Properties

Octyl Butyrate

MW: 200.32

BP: 244.1 °C

Ethyl Butyrate

MW: 116.16

BP: 120.5 °C

Butyl Butyrate

MW: 144.21

BP: 165 °C

Hexyl Butyrate

MW: 172.27

BP: 200 °C

Octyl Acetate

MW: 172.27

BP: 211 °C

Octyl Propionate

MW: 186.29

BP: 228 °C

[Click to download full resolution via product page](#)

Caption: Comparative overview of molecular weight and boiling point for selected esters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- 3. Butyl butyrate - Wikipedia [en.wikipedia.org]
- 4. tamson-instruments.com [tamson-instruments.com]
- 5. Octyl acetate - Wikipedia [en.wikipedia.org]
- 6. OCTYL PROPIONATE CAS#: 142-60-9 [m.chemicalbook.com]
- 7. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 8. mdpi.com [mdpi.com]
- 9. store.astm.org [store.astm.org]
- 10. store.astm.org [store.astm.org]
- 11. scribd.com [scribd.com]
- 12. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 13. ASTM D445 - eralytics [eralytics.com]
- To cite this document: BenchChem. [A Comparative Guide to the Solvent Properties of Octyl Butyrate and Other Esters]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b087054#comparing-the-solvent-properties-of-octyl-butyrate-to-other-esters>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com